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An In-depth Technical Guide to the Physical Properties of cis-3-(Boc-
amino)cyclohexanecarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the core physical and

chemical properties of cis-3-(Boc-amino)cyclohexanecarboxylic acid, a critical building block

in modern medicinal chemistry and peptide synthesis. As a conformationally constrained amino

acid, its physicochemical characteristics—such as solubility, melting point, and acidity—are

paramount for its effective application in drug design, synthesis, and formulation. This

document synthesizes empirical data with established analytical methodologies, offering

researchers and drug development professionals a practical reference for handling,

characterizing, and utilizing this compound. Detailed, field-proven protocols for key analytical

procedures are provided to ensure reliable and reproducible results in the laboratory.

Introduction: A Key Intermediate in Drug Discovery
Cis-3-(Boc-amino)cyclohexanecarboxylic acid is a non-natural, alicyclic β-amino acid

derivative. The presence of the cyclohexane scaffold introduces conformational rigidity, a

desirable trait in drug design for optimizing binding affinity and metabolic stability. It serves as a

key intermediate in the synthesis of cis-3-aminocyclohexanecarboxylic acid, an analogue of the

inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Understanding the fundamental

physical properties of the Boc-protected form is essential for its seamless integration into

synthetic workflows, particularly in solid-phase peptide synthesis and the development of novel
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therapeutics.[3] The tert-butyloxycarbonyl (Boc) protecting group ensures stability under many

reaction conditions while allowing for facile deprotection under mild acidic conditions, a

cornerstone of modern peptide chemistry.[4][5]

Core Physicochemical Properties
The fundamental properties of cis-3-(Boc-amino)cyclohexanecarboxylic acid are

summarized below. It is critical to note that while some data are derived from experimental

measurements, others, particularly boiling point and density, are predicted values from

computational models.

Property Value Source(s)

Molecular Formula C₁₂H₂₁NO₄ [3][6]

Molecular Weight 243.30 g/mol [3][6]

Appearance
White to off-white powder or

crystal
[3][7]

Melting Point 143-147 °C [3][7]

Boiling Point 396.7 ± 31.0 °C (Predicted) [3][6]

Density 1.12 ± 0.1 g/cm³ (Predicted) [3][6]

Water Solubility
Slightly soluble (2.1 g/L at 25

°C)
[6]

Solubility (Organic) Soluble in Methanol [3][7]

Acidity Constant (pKa) 4.62 ± 0.10 (Predicted) [3][7]

Structural and Spectroscopic Characterization
A thorough understanding of a molecule's structure is impossible without spectroscopic

analysis. The following sections detail the expected spectral characteristics of the title

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules in solution.

¹H NMR Analysis: Based on published data for a sample in CDCl₃, the following proton

signals are observed: a very broad signal from 9.20-10.4 ppm for the carboxylic acid proton

(-COOH), singlets at 5.72 and 4.82 ppm likely corresponding to the amide proton (-NH), a

multiplet for the methine proton adjacent to the nitrogen (-CH-NH) around 3.67-3.74 ppm, a

characteristic singlet for the nine equivalent protons of the Boc group at 1.43 ppm, and a

complex series of multiplets for the eight cyclohexyl ring protons between 1.05-2.40 ppm.[2]

¹³C NMR Analysis: Although specific experimental data is not readily available, the carbon

spectrum can be predicted. One would expect to see signals for the two carbonyl carbons

(carboxylic acid and carbamate) between 170-180 ppm. The quaternary carbon of the Boc

group should appear around 80 ppm, with the methyl carbons of the Boc group resonating

near 28 ppm. The two methine carbons of the cyclohexane ring (C1 and C3) would be found

between 40-60 ppm, and the remaining four methylene carbons of the ring would appear in

the 20-40 ppm range.

Infrared (IR) Spectroscopy
FTIR spectroscopy is invaluable for identifying key functional groups. The spectrum of cis-3-
(Boc-amino)cyclohexanecarboxylic acid is dominated by vibrations from the carboxylic acid

and the Boc-protected amine.

O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300

cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

N-H Stretch: A moderate, sharp peak should appear around 3300-3400 cm⁻¹ corresponding

to the N-H stretch of the carbamate.

C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexane ring and Boc group

will be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretches: This region is critical for confirmation. Two distinct carbonyl peaks are

expected: one for the carboxylic acid C=O stretch around 1700-1725 cm⁻¹ and another for

the carbamate C=O stretch at a slightly lower wavenumber, typically 1680-1700 cm⁻¹.[8]
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N-H Bend (Amide II): A characteristic N-H bending vibration, often coupled with C-N

stretching, appears around 1520-1540 cm⁻¹, providing strong evidence for the secondary

amide (carbamate) linkage.[8]

Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak

(M⁺) at m/z = 243.3. The molecule would readily fragment, with key expected fragments

corresponding to:

Loss of the tert-butyl group: [M - 57]⁺

Loss of the entire Boc group: [M - 101]⁺

Decarboxylation (loss of COOH): [M - 45]⁺

Methodologies for Physicochemical Profiling
Accurate and reproducible measurement of physical properties is the bedrock of chemical

process development and formulation. The following section details the standard, self-

validating protocols for determining the key physical properties of the title compound.

Thermal Analysis: Melting Point by DSC
Expertise & Rationale: Differential Scanning Calorimetry (DSC) is superior to traditional melting

point apparatus as it provides not only the melting temperature (Tm) but also the enthalpy of

fusion (ΔHm), offering insights into crystal lattice energy. The extrapolated onset temperature of

the melting endotherm is the most accurate representation of the true melting point. A

controlled heating rate (e.g., 2-10 °C/min) under an inert atmosphere is crucial to prevent

thermal decomposition and ensure thermal equilibrium.[9]

Protocol: Melting Point Determination by DSC

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified

indium standard (Tm = 156.6 °C).[9]

Sample Preparation: Accurately weigh 2-5 mg of cis-3-(Boc-amino)cyclohexanecarboxylic
acid into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
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Prepare an identical empty pan to serve as the reference.[10]

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with dry nitrogen gas at a flow rate of 50 mL/min to create an inert atmosphere.[9]

Thermal Program:

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.[1]

Record the heat flow as a function of temperature.

Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined as

the extrapolated onset temperature of the primary endothermic peak. Integrate the peak area

to calculate the heat of fusion (ΔHm).

Sample Preparation Instrument Run Data Analysis
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of Sample
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Al Pan

Load Sample &
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@ 10°C/min Analyze Thermogram Determine Tm (Onset)

& ΔHm (Peak Area)
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Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile by Shake-Flask Method
Expertise & Rationale: The shake-flask method is the "gold standard" for determining

thermodynamic equilibrium solubility.[11] The core principle is to create a saturated solution by

agitating an excess of the solid compound in the solvent for a sufficient time to reach

equilibrium. It is critical to ensure that excess solid remains, confirming saturation. Separation

of the solid phase (e.g., by centrifugation or filtration) before analysis of the supernatant is a

crucial step to avoid artificially inflated results.

Protocol: Aqueous Solubility Determination (Shake-Flask)
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Preparation: Add an excess amount of cis-3-(Boc-amino)cyclohexanecarboxylic acid
(e.g., ~10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired aqueous

buffer (e.g., phosphate-buffered saline, pH 7.4).

Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant

temperature (e.g., 25 °C). Agitate the suspension for 24 hours to ensure equilibrium is

reached.[12] Visually confirm that excess solid remains.

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an

aliquot of the supernatant. Clarify the supernatant by centrifuging at high speed (e.g., 14,000

rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter to remove all undissolved

solids.

Quantification: Accurately dilute the clarified supernatant with a suitable solvent (e.g.,

methanol or mobile phase). Quantify the concentration of the dissolved compound using a

validated analytical method, such as HPLC-UV, against a standard calibration curve.

Calculation: Report the solubility in mg/mL or µg/mL based on the measured concentration

and dilution factor.
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Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) by Potentiometric Titration
Expertise & Rationale: Potentiometric titration is a highly precise technique for determining pKa

values.[13][14] The method involves monitoring the pH of a solution of the analyte as a titrant

(a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at

the half-equivalence point, where the concentrations of the acidic and conjugate base forms

are equal. Maintaining a constant ionic strength and using carbonate-free water and titrant are

essential for accuracy.[13][14]
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Protocol: pKa Determination by Potentiometric Titration

Instrument Calibration: Calibrate a pH meter and electrode using at least three standard

buffers (e.g., pH 4.0, 7.0, and 10.0).[15]

Sample Preparation: Accurately weigh and dissolve a known amount of cis-3-(Boc-
amino)cyclohexanecarboxylic acid in a solution of constant ionic strength (e.g., 0.15 M

KCl) to achieve a final concentration of approximately 1-10 mM. Purge the solution with

nitrogen to remove dissolved CO₂.[13][15]

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g.,

25 °C) with constant stirring. Immerse the calibrated pH electrode.

Titrant Addition: Add small, precise aliquots of a standardized, carbonate-free strong base

titrant (e.g., 0.1 M NaOH) to the sample solution.

Data Collection: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize. Continue the titration well past the equivalence point (the point of

steepest pH change).

Data Analysis: Plot the pH versus the volume of titrant added. Determine the equivalence

point from the inflection point of the curve (often found using the first or second derivative of

the plot). The pKa is the pH value recorded at the point where exactly half of the volume of

titrant required to reach the equivalence point has been added.[13]

Stability, Storage, and Safety
Chemical Stability: The Boc protecting group is famously labile under acidic conditions (e.g.,

trifluoroacetic acid or HCl in dioxane) but is generally stable to bases, nucleophiles, and

catalytic hydrogenolysis.[4][5] The compound is stable under recommended storage conditions.

[7] Incompatible materials include strong oxidizing agents and strong acids/alkalis.

Storage: For long-term stability, the compound should be stored in a tightly sealed container in

a refrigerator at 2-8°C.[3][6][7]

Safety and Handling:
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GHS Hazard Classification: The compound is classified as an irritant. Hazard statements

include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May

cause respiratory irritation).[6][16]

Personal Protective Equipment (PPE): When handling the solid powder, wear appropriate

PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Conclusion
Cis-3-(Boc-amino)cyclohexanecarboxylic acid is a valuable synthetic intermediate whose

physical properties are well-defined for its intended applications. It presents as a stable,

crystalline solid with a melting point in the range of 143-147 °C and limited aqueous solubility.

Its single acidic pKa, predicted to be around 4.6, is characteristic of its carboxylic acid moiety.

The spectroscopic and analytical protocols detailed in this guide provide a robust framework for

the quality control and rational use of this compound in research and development settings,

ensuring that scientists can confidently apply its unique structural attributes to the creation of

next-generation pharmaceuticals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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